

DY-680-NHS Ester: A Comprehensive Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: DY-680-NHS ester

Cat. No.: B15553301

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DY-680-NHS ester is a hydrophilic, amine-reactive fluorescent dye that serves as a powerful tool for labeling proteins, antibodies, and other biomolecules.[1][2][3] Belonging to the near-infrared (NIR) spectrum, this dye offers significant advantages for a range of applications, including Western blotting, fluorescence microscopy, and flow cytometry.[2][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on target molecules to form stable covalent amide bonds, ensuring robust and reliable labeling.[4] This guide provides an in-depth overview of **DY-680-NHS ester**, including its core properties, detailed experimental protocols, and practical applications in biomedical research and drug development.

Core Properties and Spectral Characteristics

DY-680-NHS ester exhibits favorable properties for biomolecule conjugation, including high water solubility and the ability to be conjugated to antibodies at high dye-to-protein ratios without significant fluorescence quenching or precipitation.[1][2] This leads to brighter conjugates and more sensitive detection in various assays.[5] The dye is spectrally similar to other commercially available dyes such as Alexa Fluor® 680, DyLight® 680, and IRDye® 680, allowing for its integration into existing experimental setups with compatible laser lines and filter sets.[5][6]

Quantitative Data Summary

The key quantitative parameters of **DY-680-NHS ester** and its spectrally similar counterparts are summarized in the table below for easy comparison.

Property	DY-680-NHS ester	Alexa Fluor® 680	DyLight® 680	IRDye® 680RD
Excitation Maximum (λ_{ex})	~690 nm[2]	~679 nm	~682 nm[7]	~680 nm[6]
Emission Maximum (λ_{em})	~709 nm[2]	~702 nm	~715 nm[7]	~694 nm[6]
Molar Extinction Coefficient (ϵ)	~140,000 $\text{cm}^{-1}\text{M}^{-1}$ [8]	~183,000 $\text{cm}^{-1}\text{M}^{-1}$	~140,000 $\text{cm}^{-1}\text{M}^{-1}$ [7]	~170,000 $\text{cm}^{-1}\text{M}^{-1}$ [4]
Quantum Yield (Φ)	Not Reported	~0.36	Not Reported	Not Reported
Molecular Weight (MW)	731.92 g/mol [8]	~955.9 g/mol	~950 g/mol [7]	1003.46 g/mol [4]
Chemical Formula	$\text{C}_{40}\text{H}_{49}\text{N}_3\text{O}_8\text{S}$ [8]	$\text{C}_{39}\text{H}_{47}\text{BrN}_4\text{O}_{13}\text{S}_3$	Not specified	$\text{C}_{43}\text{H}_{45}\text{ClN}_4\text{Na}_2\text{O}_{13}\text{S}_3$ [4]
Reactive Group	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester
Reactivity	Primary amines	Primary amines	Primary amines	Primary amines
Solubility	Water, DMSO, DMF[5]	Water, DMSO, DMF	Water, DMSO, DMF	Water, DMSO

Experimental Protocols

Protein and Antibody Conjugation with DY-680-NHS Ester

This protocol outlines the general steps for labeling proteins and antibodies with **DY-680-NHS ester**. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL). An optimal DOL for antibodies is typically between 2 and 10.

Materials:

- **DY-680-NHS ester**
- Protein or antibody to be labeled (2-10 mg/mL)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines such as Tris or glycine.
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification column (e.g., Sephadex G-25 size-exclusion chromatography column)
- Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)

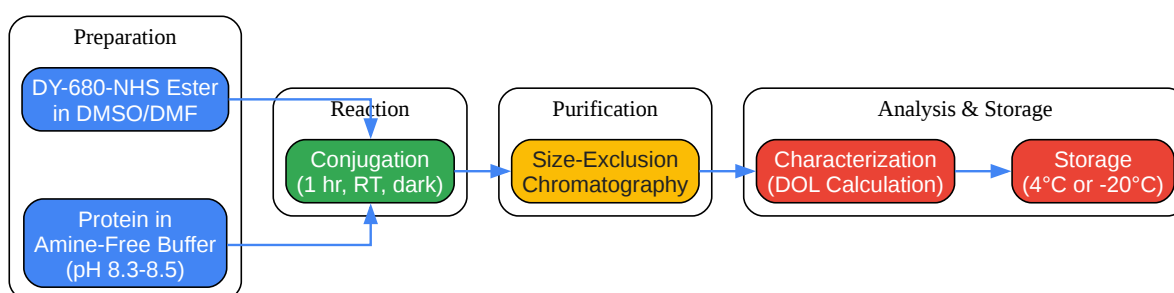
Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein/antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.
 - Ensure the protein solution is free of any preservatives like sodium azide that contain primary amines.
- Dye Preparation:
 - Immediately before use, dissolve the **DY-680-NHS ester** in anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Vortex briefly to ensure the dye is fully dissolved.
- Conjugation Reaction:

- Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 to 15:1 is often recommended.
- While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired Storage Buffer (e.g., PBS).
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with the Storage Buffer. The first colored fraction to elute will be the labeled protein, while the smaller, unreacted dye molecules will elute later.
 - Collect the fractions containing the labeled protein.
- Characterization of the Conjugate (Optional but Recommended):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~690 nm). The following formula can be used:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} * CF)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration
 - Where A_{280} is the absorbance at 280 nm, A_{max} is the absorbance at the dye's maximum absorbance, CF is the correction factor for the dye's absorbance at 280 nm, $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein, and ϵ_{dye} is the molar extinction coefficient of the dye.
- Storage:

- Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Experimental Workflow for Protein Conjugation



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Caption: Workflow for labeling proteins with **DY-680-NHS ester**.

Application Protocol: Near-Infrared (NIR) Western Blotting

This protocol provides a general guideline for performing a Western blot using a secondary antibody conjugated to a near-infrared dye like DY-680.

Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking Buffer (e.g., Intercept® (TBS) Blocking Buffer or 5% BSA in TBS)
- Primary antibody
- DY-680 conjugated secondary antibody

- Wash Buffer (e.g., TBS with 0.1% Tween-20, TBS-T)
- NIR imaging system (e.g., LI-COR Odyssey)

Procedure:

- Membrane Blocking:
 - After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the primary antibody in the appropriate dilution buffer (e.g., Blocking Buffer with 0.1% Tween-20).
 - Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- Washing:
 - Wash the membrane three times for 5-10 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
 - Dilute the DY-680 conjugated secondary antibody in the appropriate dilution buffer.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash the membrane three to four times for 5-10 minutes each with Wash Buffer, protected from light.
 - Perform a final rinse with TBS without Tween-20 to remove any residual detergent.
- Imaging:

- Scan the membrane on a NIR imaging system using the 700 nm channel.

Application Protocol: Immunofluorescence Microscopy

This protocol describes the use of a DY-680 conjugated antibody for staining fixed cells.

Materials:

- Cells grown on coverslips
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal serum in PBS)
- Primary antibody (if using indirect staining)
- DY-680 conjugated antibody
- Wash Buffer (PBS)
- Mounting medium with an antifade reagent

Procedure:

- Cell Fixation:
 - Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:

- Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
- Antibody Incubation:
 - Direct Staining: Dilute the DY-680 conjugated primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
 - Indirect Staining: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, dilute the DY-680 conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash the cells three times with PBS, protected from light.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

Application Protocol: Flow Cytometry

This protocol provides a general framework for using a DY-680 conjugated antibody for cell surface staining in flow cytometry.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fc receptor blocking solution (optional)

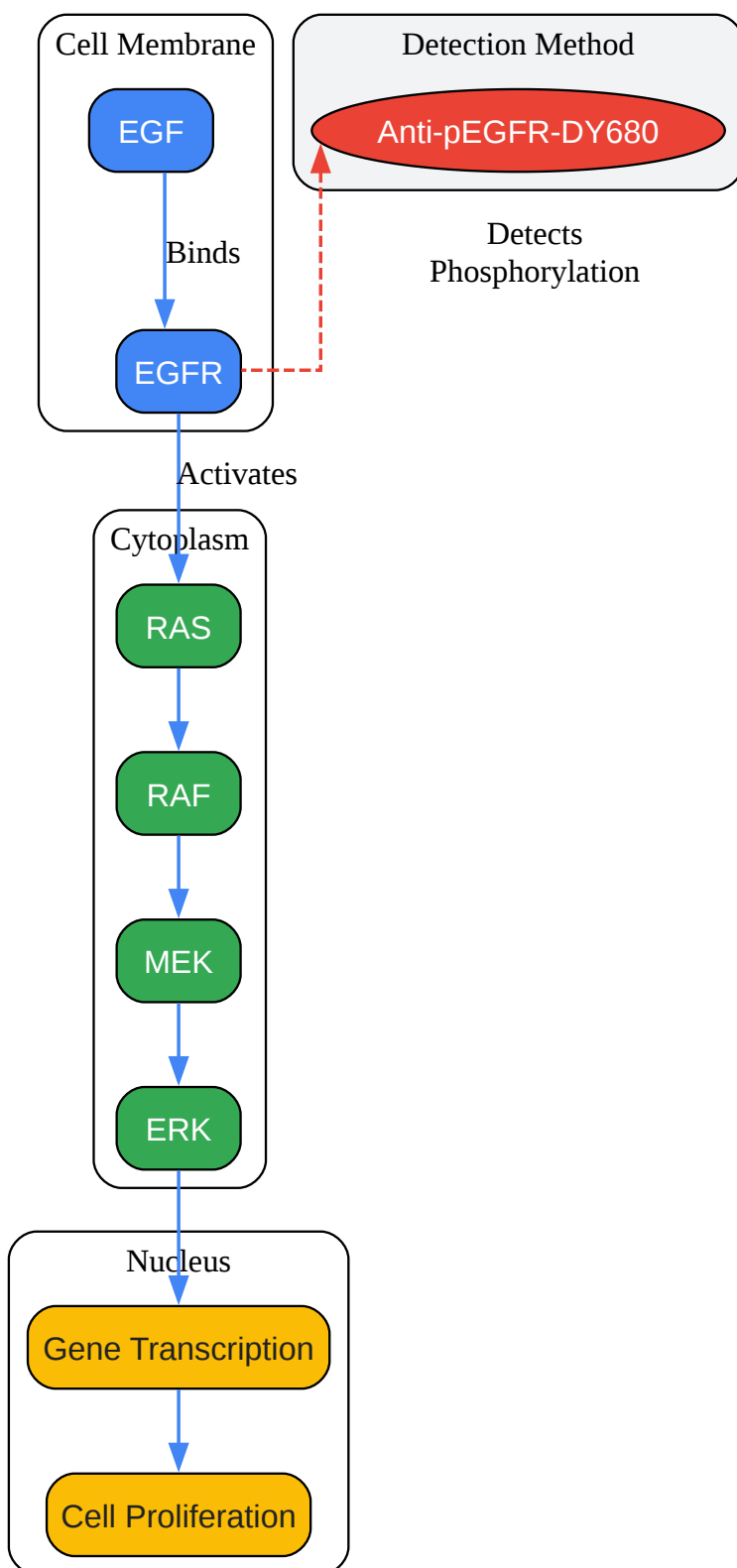
- DY-680 conjugated primary antibody
- Flow cytometer with a 633 nm or similar red laser

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Staining Buffer.
- Fc Receptor Blocking (Optional):
 - To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.
- Antibody Staining:
 - Add the predetermined optimal concentration of the DY-680 conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes on ice in the dark.
- Washing:
 - Wash the cells twice by adding 1-2 mL of ice-cold Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
- Resuspension and Analysis:
 - Resuspend the cell pellet in an appropriate volume of Staining Buffer for analysis.
 - Analyze the samples on a flow cytometer, exciting with a red laser and detecting the emission in the appropriate near-infrared channel.

Signaling Pathway Example: EGFR Signaling

DY-680 conjugated antibodies can be used to study various signaling pathways. For example, an anti-phospho-EGFR antibody labeled with DY-680 can be used in Western blotting or immunofluorescence to detect the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and cancer.



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Caption: Detection of EGFR pathway activation using a DY-680 probe.

Conclusion

DY-680-NHS ester is a versatile and robust fluorescent dye for labeling biomolecules in a wide range of research applications. Its near-infrared emission properties provide for high sensitivity and low background, making it an excellent choice for demanding assays in cell biology, immunology, and drug discovery. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize **DY-680-NHS ester** in their experimental workflows.

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